TAS-115 mesylate, also known as Pamufetinib, is a novel oral multi-kinase inhibitor primarily developed for the treatment of various solid tumors and idiopathic pulmonary fibrosis. This compound targets multiple receptor tyrosine kinases, including c-MET, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). Its design aims to enhance therapeutic efficacy while minimizing side effects associated with prolonged drug exposure.
TAS-115 mesylate is synthesized and developed by Taiho Pharmaceutical Co., Ltd. It falls under the classification of small molecule inhibitors, specifically targeting receptor tyrosine kinases that play crucial roles in tumor growth and fibrosis. The compound's chemical structure is characterized by its ability to inhibit the activity of key pathways involved in cell proliferation and survival.
The synthesis of TAS-115 mesylate involves several steps utilizing organic synthesis techniques. One notable method includes biocatalysis, which employs enzymes for organic transformations to create active pharmaceutical ingredients efficiently. The synthesis process is designed to ensure high purity and yield, focusing on minimizing waste and optimizing reaction conditions.
The compound is synthesized through a series of reactions that may include the formation of amides, reductions, and other organic transformations. Specific parameters such as temperature, pH, and solvent choice are meticulously controlled to achieve desired outcomes in yield and purity.
The molecular formula of TAS-115 mesylate is C₁₈H₁₈F₂N₄O₃S. Its structure features a quinoline backbone with various functional groups that contribute to its biological activity. The presence of fluorine and sulfur atoms enhances its potency against targeted receptors.
TAS-115 mesylate undergoes various chemical reactions that are essential for its activity as a kinase inhibitor. These reactions primarily involve binding to the ATP-binding site of target kinases, leading to inhibition of their phosphorylation activity.
The binding affinity of TAS-115 mesylate to its targets can be quantified using techniques such as enzyme-linked immunosorbent assays or surface plasmon resonance. The compound exhibits competitive inhibition characteristics against c-MET and PDGFR, which are crucial for its therapeutic effects.
TAS-115 mesylate exerts its pharmacological effects by inhibiting the phosphorylation of receptor tyrosine kinases involved in signaling pathways that regulate cell growth and survival. By blocking c-MET and PDGFR signaling, TAS-115 disrupts downstream signaling cascades such as the phosphatidylinositol 3-kinase/AKT pathway and the mitogen-activated protein kinase pathway.
In vitro studies have demonstrated that TAS-115 effectively reduces cell viability in c-MET-dependent and PDGFR-dependent cell lines. Clinical trials have shown promising results in terms of safety and tolerability, with stable disease observed in a significant proportion of treated patients .
TAS-115 mesylate is typically presented as a white to off-white powder. It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
TAS-115 mesylate has been investigated primarily for its potential use in treating solid tumors and idiopathic pulmonary fibrosis. Its ability to inhibit multiple kinase pathways makes it a candidate for combination therapies aimed at enhancing treatment efficacy while reducing adverse effects associated with conventional therapies.
Clinical studies have explored its application in patients who have not responded adequately to existing antifibrotic agents like pirfenidone or nintedanib, highlighting its potential as a second-line treatment option . Additionally, ongoing research aims to further elucidate its mechanisms and optimize dosing regimens for improved patient outcomes.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6